8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a phenylpyrrolidine moiety with a triazolopyrazine scaffold, making it a promising candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The phenylpyrrolidine moiety can be synthesized through the reaction of phenylacetonitrile with a suitable amine under basic conditions.
Construction of the Triazolopyrazine Scaffold: The triazolopyrazine core can be formed via a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Coupling of the Two Moieties: The final step involves coupling the phenylpyrrolidine moiety with the triazolopyrazine scaffold through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrazine derivatives.
Scientific Research Applications
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various kinases, including c-Met and VEGFR-2, making it a candidate for cancer treatment.
Biological Studies: It has been used in studies to understand its effects on cell cycle progression and apoptosis induction.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and reduced side effects.
Material Science: The compound has applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinases such as c-Met and VEGFR-2 by binding to their active sites, thereby blocking their activity and preventing downstream signaling pathways.
Apoptosis Induction: It induces apoptosis in cancer cells by altering cell cycle progression and activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazolopyrazine scaffold.
Triazolo[4,3-a]pyrazine: A compound with dual c-Met/VEGFR-2 inhibitory activity.
Pyrazolo[5,1-c][1,2,4]triazine: Known for its antiviral and antitumor activities.
Uniqueness
8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its unique combination of a phenylpyrrolidine moiety with a triazolopyrazine scaffold, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinases and induce apoptosis makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N6 |
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Molecular Weight |
280.33 g/mol |
IUPAC Name |
8-(2-phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C15H16N6/c16-15-18-14-13(17-8-10-21(14)19-15)20-9-4-7-12(20)11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H2,16,19) |
InChI Key |
USYKHFISDLWTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=CN3C2=NC(=N3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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